molecular formula C10H20N2 B1374500 (Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine CAS No. 1249622-45-4

(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine

Cat. No.: B1374500
CAS No.: 1249622-45-4
M. Wt: 168.28 g/mol
InChI Key: OCCRWIBMVVTWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine typically involves the reaction of cyclopropylmethylamine with N-methylpyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopropylmethyl)(methyl)(pyrrolidin-2-ylmethyl)amine
  • (Cyclopropylmethyl)(methyl)(pyrrolidin-4-ylmethyl)amine
  • (Cyclopropylmethyl)(ethyl)(pyrrolidin-3-ylmethyl)amine

Uniqueness

(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-cyclopropyl-N-methyl-N-(pyrrolidin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12(7-9-2-3-9)8-10-4-5-11-6-10/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCRWIBMVVTWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.